4-Chlorophenyl (4-ethylphenoxy)acetate
Description
4-Chlorophenyl (4-ethylphenoxy)acetate is an ester derivative featuring a chlorophenyl group linked via an acetoxy bridge to a 4-ethylphenoxy moiety. For instance, the synthesis of Ethyl 2-(4-chlorophenoxy)acetate (compound 1) involves reacting 4-chlorophenol with ethyl 2-chloroacetate in the presence of K₂CO₃ and KI, followed by purification . Adapting this method, replacing 4-chlorophenol with 4-ethylphenol could yield this compound.
For example, imidazole derivatives with 4-chlorophenyl groups exhibit anticancer activity by targeting sirtuins , while phenoxyacetates are common in herbicides and growth regulators .
Properties
Molecular Formula |
C16H15ClO3 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(4-ethylphenoxy)acetate |
InChI |
InChI=1S/C16H15ClO3/c1-2-12-3-7-14(8-4-12)19-11-16(18)20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3 |
InChI Key |
SCPLIOCPAOHIQK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Substituent Effects : Larger substituents (e.g., cyclopentyl in ) reduce molecular weight but may hinder solubility. Methyl and ethyl groups balance lipophilicity and bioavailability .
- Bioactivity: Ethyl esters with imidazole moieties (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate) show enhanced cytotoxicity against cancer cells due to sirtuin inhibition . In contrast, simple esters like Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate exhibit low activity, likely due to steric hindrance or metabolic instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
